![molecular formula C92H144N4O16Rh2S4 B13094007 Tetrakis[(R)-N-(p-dodecylphenylsulfonyl)prolinato]dirhodium(II)](/img/structure/B13094007.png)
Tetrakis[(R)-N-(p-dodecylphenylsulfonyl)prolinato]dirhodium(II)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Tetrakis[®-N-(p-dodecylphenylsulfonyl)prolinato]dirhodium(II) is a complex organometallic compound with the molecular formula C92H144N4O16Rh2S4. It is known for its unique structure, which includes rhodium metal centers coordinated with prolinato ligands that are substituted with p-dodecylphenylsulfonyl groups . This compound is primarily used as a catalyst in various chemical reactions due to its high reactivity and stability.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Tetrakis[®-N-(p-dodecylphenylsulfonyl)prolinato]dirhodium(II) typically involves the reaction of rhodium(II) acetate with ®-N-(p-dodecylphenylsulfonyl)proline under controlled conditions. The reaction is carried out in an organic solvent such as dichloromethane or toluene, and the mixture is stirred at room temperature or slightly elevated temperatures to facilitate the formation of the desired complex .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature, solvent choice, and reaction time, to ensure high yield and purity of the product. Industrial production may also involve the use of continuous flow reactors to enhance efficiency and scalability .
化学反応の分析
Types of Reactions
Tetrakis[®-N-(p-dodecylphenylsulfonyl)prolinato]dirhodium(II) undergoes various types of chemical reactions, including:
Oxidation: The compound can participate in oxidation reactions, where it acts as a catalyst to facilitate the transfer of oxygen atoms to substrates.
Reduction: It can also catalyze reduction reactions, aiding in the addition of hydrogen atoms to substrates.
Common Reagents and Conditions
Common reagents used in reactions involving this compound include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various organic substrates. Reaction conditions typically involve moderate temperatures and the use of inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from reactions catalyzed by Tetrakis[®-N-(p-dodecylphenylsulfonyl)prolinato]dirhodium(II) depend on the specific reaction type. For example, oxidation reactions may yield oxidized organic compounds, while reduction reactions produce reduced organic products .
科学的研究の応用
Tetrakis[®-N-(p-dodecylphenylsulfonyl)prolinato]dirhodium(II) has a wide range of scientific research applications, including:
作用機序
The mechanism of action of Tetrakis[®-N-(p-dodecylphenylsulfonyl)prolinato]dirhodium(II) involves the coordination of the rhodium centers with the prolinato ligands, which facilitates various catalytic processes. The rhodium centers can undergo redox changes, allowing them to participate in oxidation and reduction reactions. The p-dodecylphenylsulfonyl groups enhance the stability and solubility of the compound, making it an effective catalyst in various reaction conditions .
類似化合物との比較
Similar Compounds
- Tetrakis[®-N-(p-tolylsulfonyl)prolinato]dirhodium(II)
- Tetrakis[®-N-(p-methylphenylsulfonyl)prolinato]dirhodium(II)
- Tetrakis[®-N-(p-ethylphenylsulfonyl)prolinato]dirhodium(II)
Uniqueness
Tetrakis[®-N-(p-dodecylphenylsulfonyl)prolinato]dirhodium(II) is unique due to the presence of the long dodecyl chain in the p-dodecylphenylsulfonyl group. This structural feature enhances the compound’s solubility in organic solvents and provides steric hindrance, which can influence its catalytic activity and selectivity compared to similar compounds .
特性
分子式 |
C92H144N4O16Rh2S4 |
|---|---|
分子量 |
1896.2 g/mol |
IUPAC名 |
1-(4-dodecylphenyl)sulfonylpyrrolidine-2-carboxylate;rhodium(2+) |
InChI |
InChI=1S/4C23H37NO4S.2Rh/c4*1-2-3-4-5-6-7-8-9-10-11-13-20-15-17-21(18-16-20)29(27,28)24-19-12-14-22(24)23(25)26;;/h4*15-18,22H,2-14,19H2,1H3,(H,25,26);;/q;;;;2*+2/p-4 |
InChIキー |
VHPFUKPTIAZHHL-UHFFFAOYSA-J |
正規SMILES |
CCCCCCCCCCCCC1=CC=C(C=C1)S(=O)(=O)N2CCCC2C(=O)[O-].CCCCCCCCCCCCC1=CC=C(C=C1)S(=O)(=O)N2CCCC2C(=O)[O-].CCCCCCCCCCCCC1=CC=C(C=C1)S(=O)(=O)N2CCCC2C(=O)[O-].CCCCCCCCCCCCC1=CC=C(C=C1)S(=O)(=O)N2CCCC2C(=O)[O-].[Rh+2].[Rh+2] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


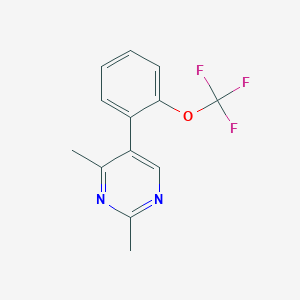
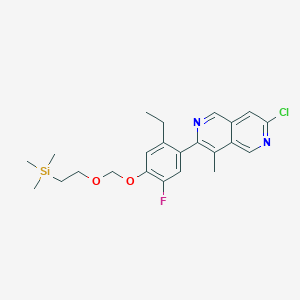
![4-[3-(3-Chlorophenyl)propanoyl]thiobenzaldehyde](/img/structure/B13093947.png)
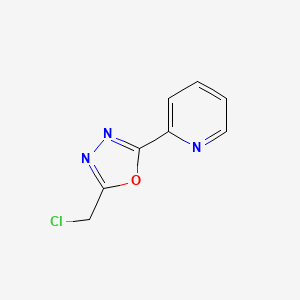
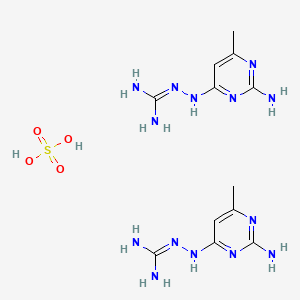
![5,7-Dimethylpyrrolo[2,1-f][1,2,4]triazin-4(1H)-one](/img/structure/B13093965.png)
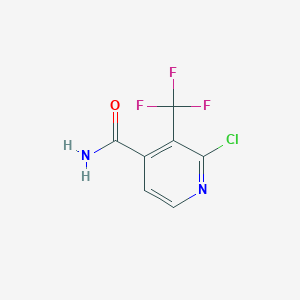
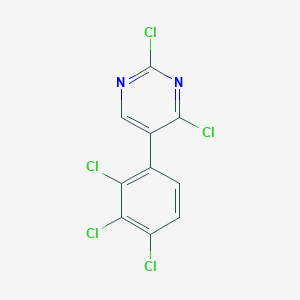
![[1,2,4]Triazolo[1,5-c]pyrimidin-7-ylmethanamine](/img/structure/B13093994.png)
![Pyrrolo[2,1-c][1,2,4]triazin-3-amine](/img/structure/B13094001.png)
![N-((3',4',5',6-Tetrafluoro-[1,1'-biphenyl]-3-YL)methyl)propan-2-amine](/img/structure/B13094006.png)

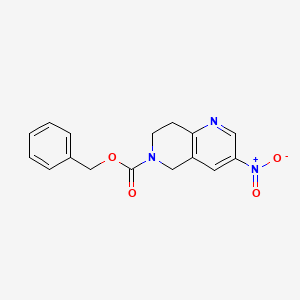
![Methyl 4-methyl-1H-pyrrolo[2,3-C]pyridine-5-carboxylate](/img/structure/B13094034.png)
